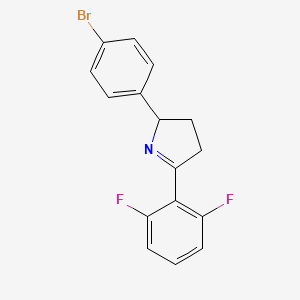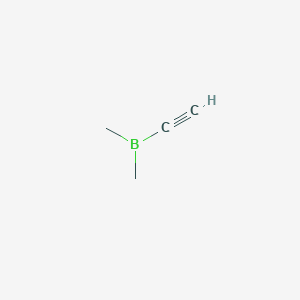
Borane, ethynyldimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Borane, ethynyldimethyl- is an organoboron compound characterized by the presence of a boron atom bonded to an ethynyl group and two methyl groups. This compound is part of the broader class of boranes, which are known for their unique chemical properties and applications in various fields of chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Borane, ethynyldimethyl- can be synthesized through various methods. One common approach involves the reaction of dimethylborane with acetylene under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of borane, ethynyldimethyl- often involves the use of specialized reactors that can handle the reactive nature of boranes. The process may include steps such as purification and stabilization to ensure the compound’s quality and safety for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
Borane, ethynyldimethyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of boron oxides.
Reduction: In this reaction, the compound can act as a reducing agent, donating electrons to other molecules.
Substitution: This involves the replacement of one of the groups attached to the boron atom with another group.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or hydrogen peroxide, and the reaction is typically carried out at elevated temperatures.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used under mild conditions.
Substitution: Various nucleophiles can be used, and the reaction conditions depend on the specific nucleophile and desired product.
Major Products
Wissenschaftliche Forschungsanwendungen
Borane, ethynyldimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions.
Biology: The compound’s unique properties make it useful in the study of boron-containing biomolecules.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and ceramics, due to its ability to form strong bonds with other elements.
Wirkmechanismus
The mechanism by which borane, ethynyldimethyl- exerts its effects involves the interaction of the boron atom with other molecules. The boron atom can form stable complexes with various ligands, facilitating a range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylborane: Similar in structure but lacks the ethynyl group.
Triethylborane: Contains three ethyl groups instead of two methyl groups and an ethynyl group.
Borane-tetrahydrofuran complex: A commonly used borane complex in organic synthesis.
Uniqueness
Borane, ethynyldimethyl- is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to other boranes. This makes it particularly useful in specific chemical reactions and applications where other boranes may not be as effective.
Eigenschaften
CAS-Nummer |
478015-55-3 |
|---|---|
Molekularformel |
C4H7B |
Molekulargewicht |
65.91 g/mol |
IUPAC-Name |
ethynyl(dimethyl)borane |
InChI |
InChI=1S/C4H7B/c1-4-5(2)3/h1H,2-3H3 |
InChI-Schlüssel |
PJKNDTSEEMEQRT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C)(C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde](/img/structure/B14237369.png)
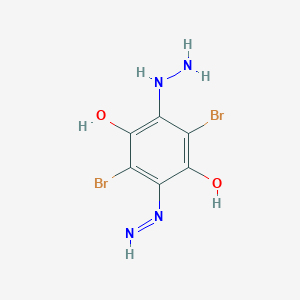
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14237373.png)

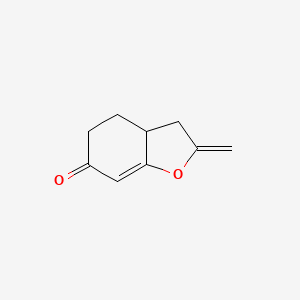
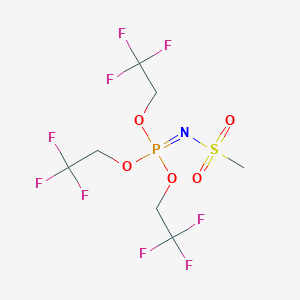
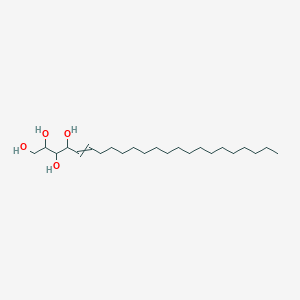
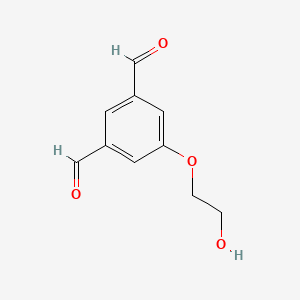
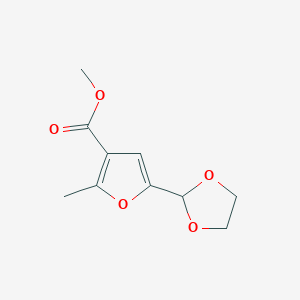
![Butanoic acid, 1-[(diethoxyphosphinyl)oxy]ethyl ester](/img/structure/B14237417.png)
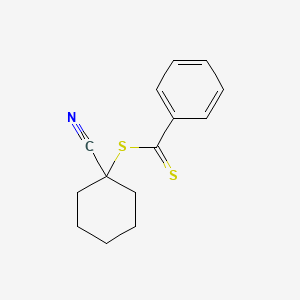
![2-Propenamide, N,N-bis[(1R)-1-phenylethyl]-](/img/structure/B14237433.png)
